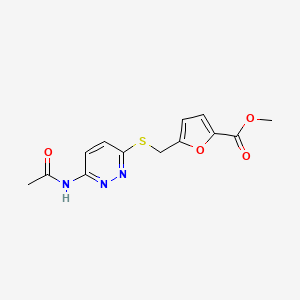

![molecular formula C8H16O4 B2704529 [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol CAS No. 130369-33-4](/img/structure/B2704529.png)

[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Vue d'ensemble

Description

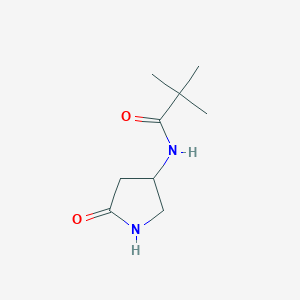

“[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol” is a chemical compound with the CAS Number: 2247107-61-3 . It has a molecular weight of 144.21 . The IUPAC name for this compound is (3,3-dimethylcyclobutane-1,1-diyl)dimethanol . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 10 non-H bond(s), 2 rotatable bond(s), 1 four-membered ring(s), 2 hydroxyl group(s), and 2 primary alcohol(s) .Physical And Chemical Properties Analysis

“[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol” is a powder that is stored at room temperature . It has a molecular weight of 144.21 .Applications De Recherche Scientifique

Nanoparticle Synthesis

A hetero bicyclic compound, structurally similar to [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, was used as a reducing and stabilizing agent in the preparation of zinc nanoparticles. The resulting nanoparticles' morphology and structure were characterized by various techniques, demonstrating the compound's potential in the field of nanomaterials synthesis (Pushpanathan & Kumar, 2014).

Methanol as a Chemical Feedstock

Methanol, a part of the structure of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, is highlighted as a crucial raw material in the chemical industry. Its properties as a polar solvent for various inorganic salts and its role in various chemical processes, including methanol synthesis from CO2 hydrogenation, are noted. This indicates the potential application of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol in contributing to or enhancing such processes due to its structural composition (Offermanns et al., 2014).

Supercritical Fluid Reactions

The compound was involved in hydroxymethylation reactions of certain hydrocarbons in supercritical methanol. This suggests its potential application in chemical synthesis and modification processes, leveraging the unique properties of supercritical fluids for enhanced reaction rates and product yields (Nakagawa et al., 2003).

Catalysis in Chemical Synthesis

The involvement of methanol, a part of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, in various catalytic processes, such as the direct C–C coupling with allenes catalyzed by iridium, highlights the compound's potential in facilitating or enhancing such catalytic reactions. This could lead to the development of more efficient methods for the production of complex organic compounds (Moran et al., 2011).

Safety And Hazards

The safety data sheet for “[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol” indicates that it should be handled with care. If inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water and a physician should be consulted. If swallowed, the mouth should be rinsed with water and a physician should be consulted .

Propriétés

IUPAC Name |

[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-11-8(12-2)3-7(4-8,5-9)6-10/h9-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXOBYJPCUTNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)(CO)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

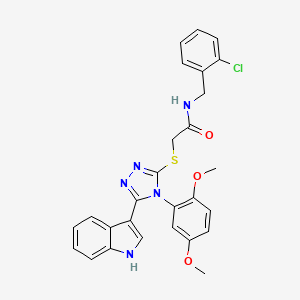

![2-(1-methyl-1H-indol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2704448.png)

![methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2704451.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide](/img/structure/B2704457.png)

![2-chloro-N-{5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2704458.png)

![4-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2704460.png)

![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2704463.png)

![N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2704465.png)